4-Methyloct-3-en-1-ol
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Overview
Description
4-Methyloct-3-en-1-ol is an organic compound with the molecular formula C9H18O It is an unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyloct-3-en-1-ol can be synthesized through several methods. One common approach involves the isomerization of 4-methylpent-3-en-1-ol derivatives. This process typically requires the presence of a catalyst, such as a ruthenium complex, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the reduction of corresponding carboxylic derivatives or the use of boron chemistry. These methods, while effective, can be complex and may require multiple steps to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-Methyloct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-methyloct-3-en-1-one.
Reduction: Formation of 4-methyloctan-1-ol.
Substitution: Formation of 4-methyloct-3-en-1-chloride.
Scientific Research Applications
4-Methyloct-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor
Mechanism of Action
The mechanism of action of 4-Methyloct-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The double bond in the compound allows for potential interactions with enzymes that recognize unsaturated substrates .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpent-3-en-1-ol
- 4-Methylhex-3-en-1-ol
- 4-Methylhept-3-en-1-ol
Uniqueness
4-Methyloct-3-en-1-ol is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions .
Properties
CAS No. |
119529-01-0 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-methyloct-3-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-4-6-9(2)7-5-8-10/h7,10H,3-6,8H2,1-2H3 |
InChI Key |
ALBGDUNSWUFLEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCO)C |
Origin of Product |
United States |
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